N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide
Description
N'-(Furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide is a bifunctional oxamide derivative characterized by a furan-2-ylmethyl group and a 4-methylphenoxyethyl substituent. Oxamides are known for their versatile coordination chemistry and applications in medicinal chemistry, particularly as enzyme inhibitors or metal-chelating agents .
Properties
CAS No. |
5566-87-0 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
InChI |
InChI=1S/C16H18N2O4/c1-12-4-6-13(7-5-12)22-10-8-17-15(19)16(20)18-11-14-3-2-9-21-14/h2-7,9H,8,10-11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
RCDWRPVSLZPAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Preparation of the 2-(4-methylphenoxy)ethyl intermediate: This involves the reaction of 4-methylphenol with an appropriate ethylating agent.
Coupling reaction: The two intermediates are then coupled using an oxamide linkage, often facilitated by a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxamide derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide has been explored for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types, suggesting that this compound may also possess anticancer properties .
- Antimicrobial Properties : The presence of the furan ring may enhance the compound's ability to act as an antimicrobial agent. Related compounds have demonstrated effective minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections.
Biological Research
The biological activity of this compound is under investigation for various applications:
- Mechanism of Action : It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating biological pathways involved in inflammation and cell proliferation .
- In Vitro Studies : Case studies have evaluated the cytotoxic effects of similar compounds on different cell lines, revealing that structural modifications can significantly enhance biological activity. For example, electron-donating groups were found to increase cytotoxicity in cancer cells .
Anticancer Activity
| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) | Notes |
|---|---|---|---|
| SNB-19 | <1.5 | 86.61 | Significant inhibition |
| OVCAR-8 | <1.8 | 85.26 | Moderate activity |
| NCI-H460 | <2.0 | 75.99 | Effective against lung cancer |
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Escherichia coli | <0.5 | Potential treatment candidate |
Antimicrobial Evaluation
A study focused on the antimicrobial efficacy of derivatives similar to this compound demonstrated significant activity against biofilm formation in bacterial cultures, suggesting that structural features play a crucial role in enhancing antibacterial properties.
Cytotoxicity Assays
Research on related compounds found that the presence of specific functional groups significantly influenced cytotoxicity against Jurkat T cells and HT29 colon cancer cells. The modifications in phenyl and furan groups were critical for enhancing biological activity.
Mechanism of Action
The mechanism of action of N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The furan and phenoxy groups could play roles in binding to molecular targets, while the oxamide linkage might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its furan-2-ylmethyl and 4-methylphenoxyethyl groups. Comparisons with similar oxamide derivatives are summarized below:
Key Observations:
Substituent Impact on Bioactivity :
- The trifluoromethyl group in VM-6 enhances lipophilicity and metabolic stability compared to the nitro group in VM-9, which may explain its lower yield (48% vs. 71%) but retained anticancer activity .
- The furan-2-ylmethyl group in the target compound is analogous to intermediates used in antimicrobial heterocyclic synthesis (e.g., pyridones, chromenes) .
- Metal Coordination: Oxamide derivatives like Zn2(eoxdmpe)(tetrachit) exhibit strong metal-binding properties, enabling applications in molecular imprinting and targeted drug delivery .
Thermal and Spectral Properties :
Pharmacological Gaps and Opportunities:
- While the Co(II)-oxamide complex showed superior anticancer activity , the target compound’s lack of metal coordination may limit its direct efficacy. However, its furan and phenoxy groups could enhance bioavailability or target specificity.
- Antimicrobial Potential: Furan-containing derivatives (e.g., N-(furan-2-ylmethyl)-cyanoacetamide) demonstrated significant antibacterial and antifungal activities, suggesting a promising avenue for the target compound .
Biological Activity
N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological properties, mechanisms of action, and potential applications based on available research.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of oxamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis and function.
Antifungal Properties
Another area of interest is the antifungal activity of oxamide derivatives. Compounds similar to this compound have been reported to exhibit efficacy against fungi resistant to traditional fungicides. This is particularly relevant in agricultural settings where crop protection is critical.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that oxamide compounds may act as inhibitors of key enzymes involved in metabolic pathways of pathogens.
- DNA Interaction : Certain derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : The hydrophobic nature of these compounds may allow them to penetrate microbial membranes, leading to cell lysis.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | |
| Antifungal | Efficacy against resistant fungi | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various oxamide derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial colonies when treated with these compounds, suggesting their potential as alternative antimicrobial agents in clinical settings.
Case Study 2: Agricultural Applications
In agricultural research, this compound was tested for its ability to protect crops from fungal infections. The results showed that this compound could effectively reduce fungal growth and improve plant health, demonstrating its utility in crop protection strategies against resistant fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
